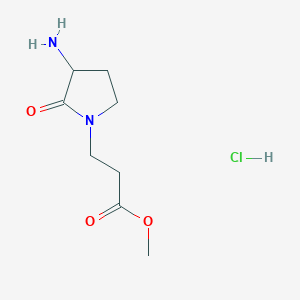

Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride

Description

Propriétés

IUPAC Name |

methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c1-13-7(11)3-5-10-4-2-6(9)8(10)12;/h6H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIGMRVGVRLXAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC(C1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Chemical Profile

Molecular Formula: C8H15ClN2O3

Molecular Weight: 222.67 g/mol

CAS Number: 1427378-56-0

IUPAC Name: Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride

Structural Information

The compound's structure includes a pyrrolidine ring, which is known for its role in various biological activities. The presence of the amino group and the ester functionality contributes to its potential as a bioactive molecule.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications:

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

- Neuroprotective Effects: The compound's structural similarity to known neuroprotective agents indicates that it may have applications in treating neurodegenerative diseases.

Synthesis and Derivative Studies

Research into synthetic pathways for this compound has revealed various methods for producing analogs that may enhance its biological activity. These derivatives can be tailored to improve solubility, stability, and potency against specific biological targets.

Pharmacological Studies

In pharmacology, compounds like this compound are evaluated for their interaction with biological systems:

- Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its potential as a therapeutic agent for mood disorders.

- Toxicological Assessments: Understanding the safety profile through toxicological studies is crucial before advancing to clinical trials.

Case Study 1: Neuroprotective Properties

A study conducted by researchers at a prominent university explored the neuroprotective effects of this compound in animal models of Alzheimer's disease. The results indicated a significant reduction in neuroinflammation and improved cognitive function in treated subjects compared to controls.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The findings demonstrated that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus, suggesting a promising avenue for antibiotic development.

Mécanisme D'action

The mechanism by which methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical processes within cells.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Structural Analogs and Key Differences

Analog 1: Ethyl 3-(3-Amino-2-oxopyrrolidin-1-yl)propanoate Hydrochloride

- Structural Variation : Replacement of the methyl ester (CH₃O-) with an ethyl ester (C₂H₅O-).

- Ethyl esters are generally hydrolyzed more slowly than methyl esters, which could prolong bioavailability .

Analog 2: Methyl 3-(3-Amino-2-oxopyrrolidin-1-yl)propanoate (Free Base)

- Structural Variation : Absence of the hydrochloride salt.

- Impact: Reduced aqueous solubility compared to the hydrochloride form, complicating formulation for intravenous delivery. The free base may also exhibit lower thermal stability .

Analog 3: 3-(3-Amino-2-oxopyrrolidin-1-yl)propanoic Acid

- Structural Variation : Replacement of the methyl ester with a carboxylic acid (-COOH).

- This variant may serve as a metabolite or prodrug candidate.

Analog 4: Methyl 3-(2-Amino-3-oxopyrrolidin-1-yl)propanoate Hydrochloride

- Structural Variation: Shift of the amino group from the 3-position to the 2-position on the pyrrolidinone ring.

Comparative Data Table

Q & A

Q. What are the key synthetic routes for Methyl 3-(3-amino-2-oxopyrrolidin-1-yl)propanoate hydrochloride, and how are intermediates characterized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, in analogous syntheses (e.g., trifluoromethyl-substituted derivatives), intermediates are formed by reacting amines with methyl 3-chloro-3-oxopropanoate in tetrahydrofuran (THF) using tripotassium phosphate as a base . Post-reaction, separation via ethyl acetate/water and purification by recrystallization (e.g., hexane/ethyl acetate mixtures) are common. Characterization relies on LCMS (e.g., m/z 393 [M+H]⁺) and HPLC (retention time: 0.29–0.81 min under SQD-FA50 or SQD-FA05 conditions) .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

LCMS and HPLC are primary tools. For example, LCMS confirms molecular weight (e.g., m/z 407 [M+H]⁺ for intermediates), while HPLC with varying columns (e.g., SQD-FA50 vs. SQD-FA05) resolves retention time discrepancies caused by trifluoromethyl groups or polar moieties . Nuclear magnetic resonance (NMR) and IR spectroscopy further validate functional groups (e.g., pyrrolidinone rings or ester linkages) .

Q. What safety precautions are essential when handling this compound in the lab?

Use personal protective equipment (PPE), including chemical-resistant gloves and P95 respirators. Avoid inhalation and skin contact, as hydrochloride salts may release HCl vapors under heat. Store in sealed containers at 2–8°C, away from oxidizers or moisture .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates like 3-oxo-3-pyrrolidin-1-ylpropanoate derivatives?

Yield optimization requires adjusting stoichiometry (e.g., 1.2–1.5 eq of methyl 3-chloro-3-oxopropanoate) and reaction time (10–60 min at room temperature). Catalytic additives like piperidine (0.5–1 mol%) in ethanol at 0–5°C enhance condensation efficiency, as seen in analogous chromene derivatives . Post-reaction pH adjustment (e.g., HCl to pH 3) minimizes side-product formation .

Q. How do impurities form during synthesis, and what strategies mitigate them?

Impurities arise from incomplete substitution (e.g., residual chloroester) or hydrolysis of the methyl ester. Purity can be improved via fractional crystallization (e.g., hexane/ethyl acetate) or silica gel chromatography. For example, in EP 4374877, recrystallization increased purity to >95% . Impurity profiling via HPLC-PDA/MS identifies byproducts like hydrolyzed carboxylic acids .

Q. How can contradictory HPLC retention time data be resolved across different labs?

Retention time variability stems from column type (C18 vs. phenyl-hexyl), mobile phase composition (acetonitrile/water vs. methanol/buffer), or pH. Standardize protocols using reference materials (e.g., EP impurity standards) and validate methods via inter-lab reproducibility tests .

Q. What are the stability challenges for this compound under varying storage conditions?

Hydrochloride salts are hygroscopic and prone to deliquescence. Stability studies show degradation at >25°C or >60% humidity, forming hydrolyzed products (e.g., 3-(3-amino-2-oxopyrrolidin-1-yl)propanoic acid). Use desiccants and argon/vacuum sealing to extend shelf life .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in mechanistic studies?

While direct data is limited, structural analogs (e.g., AChE/BChE inhibitors) suggest the pyrrolidinone moiety binds to catalytic sites via hydrogen bonding. Molecular docking studies and IC₅₀ assays (e.g., against acetylcholinesterase) can elucidate activity .

Methodological Guidance

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring speed, solvent batch) to minimize variability .

- Data Interpretation : Cross-validate LCMS/HPLC results with orthogonal techniques (e.g., NMR) to confirm structural assignments .

- Troubleshooting Low Yields : Screen bases (e.g., K₃PO₄ vs. NaHCO₃) or solvents (THF vs. DMF) to enhance reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.